5-(4-Bromophenyl)-3-methylpentanoic acid
Overview
Description
“5-(4-Bromophenyl)furfural” is an aromatic aldehyde . “4-Bromophenylacetic acid”, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .
Molecular Structure Analysis
The molecular formula for “5-(4-Bromophenyl)furfural” is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .
Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .
Physical And Chemical Properties Analysis
The ionic conductance of “4-Bromophenylacetic acid” has been measured . The molecular formula for “5-(4-Bromophenyl)furfural” is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .
Scientific Research Applications
Analytical Method Development in Alcoholic Beverages
A study by Gracia-Moreno, Lopez, & Ferreira (2015) developed a method for analyzing similar compounds (2-, 3-, 4-methylpentanoic, and cyclohexanecarboxylic acids) in wine and other alcoholic beverages using solid-phase extraction and gas chromatography-mass spectrometry.
Synthesis of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
Research by Khalid et al. (2020) includes the synthesis of compounds like (1E,4E)-5-(4-bromophenyl)-1-(2-methoxy-4-nitrophenyl)-2-methylpenta-1,4-dien-3-one, which are related to 5-(4-Bromophenyl)-3-methylpentanoic acid. These compounds were characterized using various spectroscopic techniques and studied for their photophysical properties.
Biomedical Applications
A study by Ryzhkova, Ryzhkov, & Elinson (2020) explored the synthesis of a new compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, which is structurally related to 5-(4-Bromophenyl)-3-methylpentanoic acid. This compound showed promise for different biomedical applications, particularly in regulating inflammatory diseases.
Antimetabolite Synthesis
Research by Maehr & Leach (1978) involved the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, starting from compounds structurally similar to 5-(4-Bromophenyl)-3-methylpentanoic acid. This work contributes to the field of antimetabolites, which are crucial in medical research.
Amino Acid Synthesis in Bioactive Toxins
The study by Shimohigashi, Lee, & Izumiya (1976) focused on the synthesis of L-2-Amino-5-arylpentanoic acids, which are structurally related to 5-(4-Bromophenyl)-3-methylpentanoic acid and are key constituents in certain bioactive toxins.
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWSFORSOIYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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